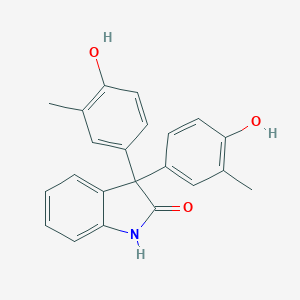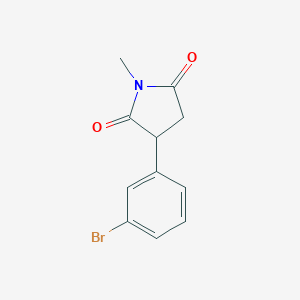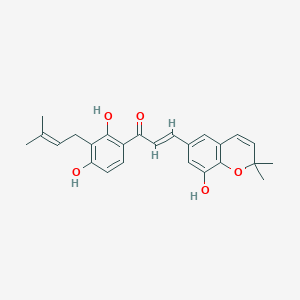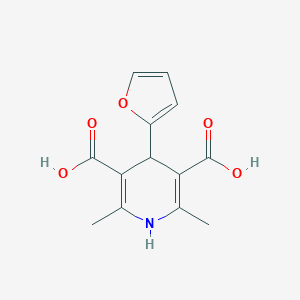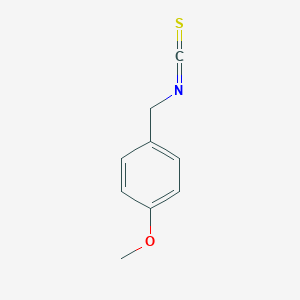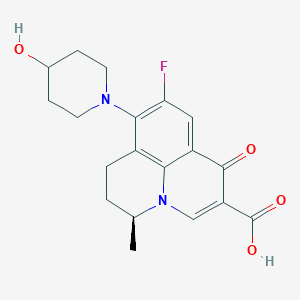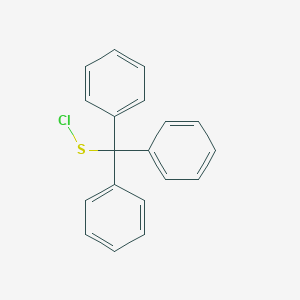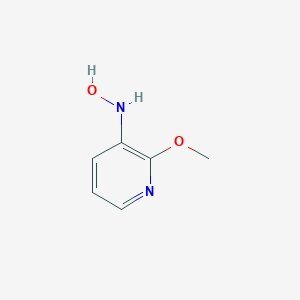
N-(2-methoxypyridin-3-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxypyridin-3-yl)hydroxylamine, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. MPN is a chelator that can bind to iron ions, making it useful in studying iron-dependent enzymes and proteins.
Mécanisme D'action
The mechanism of action of N-(2-methoxypyridin-3-yl)hydroxylamine involves its ability to chelate with iron ions. N-(2-methoxypyridin-3-yl)hydroxylamine can bind to the iron ions in enzymes and proteins, leading to the inhibition of their activity. This inhibition can be reversible or irreversible, depending on the concentration of N-(2-methoxypyridin-3-yl)hydroxylamine and the duration of exposure.
Effets Biochimiques Et Physiologiques
N-(2-methoxypyridin-3-yl)hydroxylamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methoxypyridin-3-yl)hydroxylamine can inhibit the activity of iron-dependent enzymes, such as ribonucleotide reductase and cytochrome P450 enzymes. N-(2-methoxypyridin-3-yl)hydroxylamine has also been shown to induce apoptosis in cancer cells by inhibiting the activity of iron-dependent enzymes involved in DNA synthesis and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxypyridin-3-yl)hydroxylamine in lab experiments is its ability to selectively inhibit the activity of iron-dependent enzymes and proteins. This selectivity allows researchers to study the functions of specific enzymes and proteins without affecting other cellular processes. However, one limitation of using N-(2-methoxypyridin-3-yl)hydroxylamine is its potential toxicity. N-(2-methoxypyridin-3-yl)hydroxylamine can cause oxidative stress and damage to cells, which can affect the results of experiments.
Orientations Futures
There are several future directions for the research on N-(2-methoxypyridin-3-yl)hydroxylamine. One area of interest is the development of N-(2-methoxypyridin-3-yl)hydroxylamine-based therapies for cancer treatment. N-(2-methoxypyridin-3-yl)hydroxylamine has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another area of interest is the use of N-(2-methoxypyridin-3-yl)hydroxylamine in the treatment of iron overload disorders, such as hemochromatosis. N-(2-methoxypyridin-3-yl)hydroxylamine can chelate with excess iron ions, reducing the iron overload in the body. Additionally, there is a need for further research on the toxicity and safety of N-(2-methoxypyridin-3-yl)hydroxylamine, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, N-(2-methoxypyridin-3-yl)hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. N-(2-methoxypyridin-3-yl)hydroxylamine can selectively inhibit the activity of iron-dependent enzymes and proteins, making it useful in studying their functions. However, the potential toxicity of N-(2-methoxypyridin-3-yl)hydroxylamine should be taken into consideration when designing experiments. Further research on N-(2-methoxypyridin-3-yl)hydroxylamine is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of N-(2-methoxypyridin-3-yl)hydroxylamine involves the reaction of 2-methoxypyridine-3-carboxylic acid with hydroxylamine hydrochloride. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The product is then purified through recrystallization to obtain pure N-(2-methoxypyridin-3-yl)hydroxylamine.
Applications De Recherche Scientifique
N-(2-methoxypyridin-3-yl)hydroxylamine has been widely used in various scientific research areas, including biochemistry, pharmacology, and toxicology. One of the primary applications of N-(2-methoxypyridin-3-yl)hydroxylamine is in the study of iron-dependent enzymes and proteins. N-(2-methoxypyridin-3-yl)hydroxylamine can chelate with iron ions, which are essential for the function of many enzymes and proteins. By binding to iron ions, N-(2-methoxypyridin-3-yl)hydroxylamine can inhibit the activity of these enzymes and proteins, allowing researchers to study their functions.
Propriétés
Numéro CAS |
151068-21-2 |
|---|---|
Nom du produit |
N-(2-methoxypyridin-3-yl)hydroxylamine |
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
N-(2-methoxypyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-5(8-9)3-2-4-7-6/h2-4,8-9H,1H3 |
Clé InChI |
XQKBBEGQDLRFAZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC=N1)NO |
SMILES canonique |
COC1=C(C=CC=N1)NO |
Synonymes |
3-Pyridinamine,N-hydroxy-2-methoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




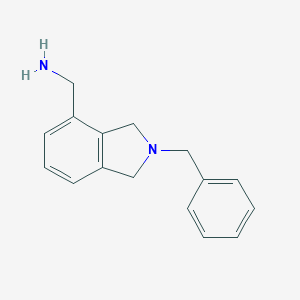
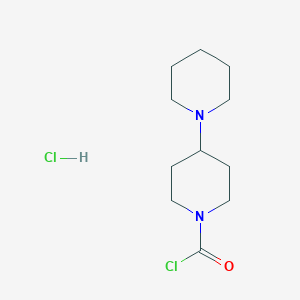
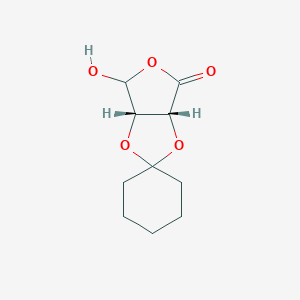
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)
